molecular formula C20H21N3O2 B2963399 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034420-46-5

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2963399
CAS RN: 2034420-46-5
M. Wt: 335.407
InChI Key: ICQJUDSHYYIEIV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a pyrrolidine group, and a phenoxy group. The benzimidazole group is a type of heterocycle that consists of a fused benzene and imidazole ring . The pyrrolidine group is a type of secondary amine that consists of a five-membered ring containing four carbon atoms and one nitrogen atom . The phenoxy group is a type of ether that consists of a phenyl group attached to an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzimidazole group could be synthesized from o-phenylenediamine and a carboxylic acid derivative . The pyrrolidine group could be synthesized from a suitable amine and a carbonyl compound in a reductive amination reaction . The phenoxy group could be introduced through a nucleophilic substitution reaction with a suitable phenol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the pyrrolidine group would introduce a degree of flexibility due to its ring structure. The phenoxy group would likely influence the overall polarity of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several functional groups. The benzimidazole group could participate in electrophilic aromatic substitution reactions, while the pyrrolidine group could undergo reactions typical of secondary amines, such as acylation or alkylation. The phenoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present in the molecule .

Scientific Research Applications

Synthesis and Material Applications

Polyimides from Unsymmetrical Diamine : A novel unsymmetrical diamine monomer containing triaryl imidazole pendant groups was synthesized for creating soluble and thermally stable polyimides. These polymers exhibit excellent solubility in aprotic polar solvents and high glass transition temperatures, indicating their potential for high-performance material applications (Ghaemy & Alizadeh, 2009).

Medicinal Chemistry and Drug Development

Antiviral Agents : Compounds structurally related to the chemical structure have been designed and tested as antirhinovirus agents. These studies involved the synthesis of imidazo[1,2-a]pyridines with specific substituents, highlighting the potential of such compounds in developing new antiviral drugs (Hamdouchi et al., 1999).

Heterocyclic Chemistry

Regioselective Synthesis : A variety of methodologies have been developed for the regioselective synthesis of imidazo[1,2-a]pyridines and related compounds. These methods allow for the efficient creation of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Katritzky et al., 2000).

Synthesis and Reactivity

Synthetic Strategies and Reactivity : The imidazo[1,2-a]pyridines, an important class of nitrogen ring junction heterocyclic compounds, have significant applications in medicinal chemistry and drug molecule production. Recent developments in their synthesis and reactivity highlight their versatility and potential in various chemical syntheses (Roopan et al., 2016).

Corrosion Inhibition

Benzimidazole Derivatives as Corrosion Inhibitors : Research involving benzimidazole derivatives, structurally related to the compound of interest, has shown their effectiveness as corrosion inhibitors. These studies provide insights into the mechanisms of corrosion inhibition and the potential industrial applications of these compounds (Yadav et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

The synthesis and study of new benzimidazole derivatives is an active area of research, due to the wide range of biological activities exhibited by these compounds . This particular compound could potentially be studied for its biological activity, and modifications could be made to its structure in order to optimize its properties .

properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15(25-17-7-3-2-4-8-17)20(24)22-12-11-16(13-22)23-14-21-18-9-5-6-10-19(18)23/h2-10,14-16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJUDSHYYIEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2C=NC3=CC=CC=C32)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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